(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
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Overview
Description
BRL 37344 is a chemical compound known for its role as a selective agonist of the beta-3 adrenergic receptor. The molecular formula of BRL 37344 is C19H22ClNO4, and it has a molar mass of 363.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL 37344 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phenoxyacetic acid derivative and the subsequent coupling with the appropriate amine . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
While detailed industrial production methods for BRL 37344 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
BRL 37344 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
BRL 37344 has been investigated for various scientific research applications, including:
Chemistry: Used as a tool to study the beta-3 adrenergic receptor and its interactions with other molecules.
Biology: Employed in research on metabolic processes, particularly in the context of obesity and diabetes.
Industry: Utilized in the development of new pharmacological agents targeting the beta-3 adrenergic receptor.
Mechanism of Action
BRL 37344 exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in various physiological responses, such as increased lipolysis in adipose tissue and enhanced thermogenesis . The molecular targets and pathways involved include the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and mitochondrial carnitine palmitoyltransferase-1 (mCPT-1), which play roles in lipid metabolism and energy expenditure .
Comparison with Similar Compounds
BRL 37344 is unique in its high selectivity for the beta-3 adrenergic receptor compared to other beta-adrenergic agonists. Similar compounds include:
Isoproterenol: A non-selective beta-adrenergic agonist with activity at beta-1, beta-2, and beta-3 receptors.
Clenbuterol: A selective beta-2 adrenergic agonist with some activity at beta-3 receptors.
Mirabegron: A selective beta-3 adrenergic agonist used clinically for the treatment of overactive bladder.
BRL 37344’s uniqueness lies in its functional selectivity for the beta-3 adrenergic receptor, making it a valuable tool for studying the specific physiological roles of this receptor subtype .
Properties
CAS No. |
114333-71-0 |
---|---|
Molecular Formula |
C19H22ClNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |
InChI Key |
ZGGNJJJYUVRADP-ACJLOTCBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
116049-78-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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